Diethofencarb
Overview
Description
Diethofencarb is a carbamate fungicide known for its effectiveness against various fungal species, particularly those resistant to benzimidazole fungicides. It is commonly used to control Botrytis infections on a variety of fruit and vegetable crops . The chemical formula for this compound is C₁₄H₂₁NO₄, and it is characterized by its low aqueous solubility and volatility .
Mechanism of Action
Target of Action
Diethofencarb is a carbamate fungicide that primarily targets the tubulin protein in fungi . Tubulin is a protein dimer, consisting of α- and β-subunits, and is the main component of microtubule filaments. These filaments play a central role in nuclear division in all eukaryotic cells .
Mode of Action
This compound inhibits microtubule assembly by binding to β-tubulin . In the presence of this compound, conidia of a benzimidazole-resistant mutant of Neurospora crassa germinated, with distorted, swollen germ tubes . This compound induced scattered nucleus and inhibited mitotic nuclear division in the resistant strain . This suggests that this compound disrupts the normal function of tubulin, leading to abnormal cell division and growth in fungi.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the assembly of microtubules, which are crucial for cell division . By binding to β-tubulin, this compound prevents the formation of these microtubules, thereby inhibiting cell division and growth in fungi .
Pharmacokinetics
This compound has a low aqueous solubility and is volatile . . These properties affect the bioavailability of this compound in the environment.
Result of Action
The result of this compound’s action is the inhibition of fungal growth. By binding to β-tubulin and disrupting microtubule assembly, this compound prevents normal cell division in fungi . This leads to distorted, swollen germ tubes and scattered nuclei, ultimately inhibiting the growth of the fungus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It has a low aqueous solubility and is volatile, which means its effectiveness can be influenced by factors such as rainfall and temperature . It can persist in water under certain circumstances, which could potentially affect aquatic organisms .
Biochemical Analysis
Biochemical Properties
Diethofencarb plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to inhibit microtubule assembly by binding to β-tubulin . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. This compound also forms a complex with a protein present in the mycelial extracts of resistant mutants, indicating its selective toxicity to benzimidazole-resistant strains .
Cellular Effects
This compound affects various types of cells and cellular processes. In benzimidazole-resistant mutants of Neurospora crassa, it induces scattered nuclei and inhibits mitotic nuclear division . This leads to morphological abnormalities such as distorted and swollen germ tubes. This compound also impacts thyroid function and hepatic UDP-glucuronyltransferase activity in rats, indicating its influence on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to β-tubulin, inhibiting microtubule assembly and disrupting mitotic nuclear division . This binding is selective to benzimidazole-resistant strains, making this compound effective against these resistant fungi. Additionally, this compound forms a complex with a binding protein in resistant mutants, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a low aqueous solubility and is volatile, which affects its stability and degradation . This compound is not persistent in soils but can persist in water under certain conditions . Long-term exposure to this compound may damage reproduction and development, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has low mammalian toxicity, but higher doses may cause reproductive and developmental damage . This compound is moderately toxic to most aquatic organisms, honeybees, and earthworms, indicating potential adverse effects at higher doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized in the liver, where it affects hepatic UDP-glucuronyltransferase activity . This interaction influences the metabolism of other compounds and may affect metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has moderate mobility in soil and low volatility, which affects its distribution . This compound is also leached to a significant extent in aqueous solutions, indicating its potential for distribution in water .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments within the cell. It binds to β-tubulin in the cytoplasm, disrupting microtubule assembly and affecting cellular function . This localization is crucial for its selective toxicity to benzimidazole-resistant strains.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethofencarb is synthesized through the reaction of 3,4-diethoxyphenylamine with isopropyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Diethofencarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Diethofencarb has a wide range of scientific research applications:
Comparison with Similar Compounds
Benzimidazoles: These compounds also target microtubules but have encountered resistance issues.
Benzamides: Compounds like zoxamide belong to this class and are used to control oomycete diseases.
Uniqueness of Diethofencarb: this compound is unique due to its ability to control benzimidazole-resistant strains of fungi. It displays negatively correlated cross-resistance to benzimidazoles, making it an effective alternative in resistance management .
Properties
IUPAC Name |
propan-2-yl N-(3,4-diethoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-17-12-8-7-11(9-13(12)18-6-2)15-14(16)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJNFVJKDJYTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037527 | |
Record name | Diethofencarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87130-20-9 | |
Record name | Diethofencarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87130-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethofencarb [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087130209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethofencarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(3,4-diethoxyphenyl)-, 1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHOFENCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421BLT77U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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